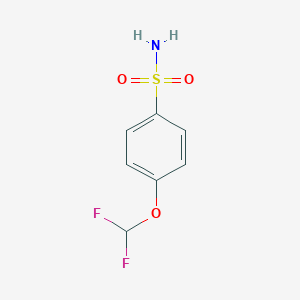

4-(Difluoromethoxy)benzenesulfonamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(difluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO3S/c8-7(9)13-5-1-3-6(4-2-5)14(10,11)12/h1-4,7H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBBQHNZWCPUJNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(F)F)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80647578 | |

| Record name | 4-(Difluoromethoxy)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874781-09-6 | |

| Record name | 4-(Difluoromethoxy)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874781-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Difluoromethoxy)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Difluoromethoxy)benzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"4-(Difluoromethoxy)benzenesulfonamide" synthesis pathway and mechanism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(difluoromethoxy)benzenesulfonamide, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document details the primary synthetic pathway, reaction mechanisms, experimental protocols, and relevant quantitative data.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. The presence of the difluoromethoxy group can enhance the metabolic stability, lipophilicity, and binding affinity of molecules, making it a desirable moiety in drug design. This guide focuses on the most common and practical synthetic route to this compound, starting from readily available precursors.

Primary Synthesis Pathway

The most prevalent and industrially scalable synthesis of this compound proceeds via a two-step reaction sequence starting from 1-(difluoromethoxy)benzene. The pathway involves an initial chlorosulfonation of the aromatic ring followed by amination of the resulting sulfonyl chloride.

A visual representation of this synthetic pathway is provided below:

Figure 1: Overall synthesis pathway for this compound.

Reaction Mechanisms

Step 1: Chlorosulfonation of 1-(Difluoromethoxy)benzene

The chlorosulfonation of 1-(difluoromethoxy)benzene is an electrophilic aromatic substitution (EAS) reaction. The difluoromethoxy group (-OCHF₂) is an ortho-, para-directing activator, with the para-substituted product being the major isomer due to reduced steric hindrance. The electrophile in this reaction is believed to be the chlorosulfonium ion (SO₂Cl⁺), which is generated in situ from chlorosulfonic acid.

The mechanism proceeds as follows:

-

Generation of the electrophile: Two molecules of chlorosulfonic acid react to form the chlorosulfonium ion.

-

Electrophilic attack: The π-electrons of the benzene ring of 1-(difluoromethoxy)benzene attack the electrophilic sulfur atom of the chlorosulfonium ion, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion.

-

Deprotonation: A base (such as the chlorosulfate anion) removes a proton from the carbon atom bearing the sulfonyl chloride group, restoring the aromaticity of the ring and yielding the product, 4-(difluoromethoxy)benzenesulfonyl chloride.

A diagram of the chlorosulfonation mechanism is shown below:

Figure 2: Mechanism of chlorosulfonation.

Step 2: Amination of 4-(Difluoromethoxy)benzenesulfonyl chloride

The amination of 4-(difluoromethoxy)benzenesulfonyl chloride is a nucleophilic substitution reaction at the sulfonyl group. Ammonia or ammonium hydroxide acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The chloride ion is a good leaving group, facilitating the formation of the sulfonamide.

The mechanism involves:

-

Nucleophilic attack: The lone pair of electrons on the nitrogen atom of ammonia attacks the sulfur atom of the sulfonyl chloride.

-

Leaving group departure: The chloride ion departs, forming a protonated sulfonamide intermediate.

-

Deprotonation: A base (another molecule of ammonia or water) removes a proton from the nitrogen atom to yield the final product, this compound.

Below is a diagram illustrating the amination mechanism:

Figure 3: Mechanism of amination.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound and its intermediate. The yield data is based on analogous syntheses of 4-(trifluoromethoxy)benzenesulfonamide and may serve as a reasonable estimate.[1]

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Purity (%) | Estimated Yield (%) |

| 4-(Difluoromethoxy)benzenesulfonyl chloride | C₇H₅ClF₂O₃S | 242.63 | Liquid | N/A | - | ~85 |

| This compound | C₇H₇F₂NO₃S | 223.19 | Solid | 110 - 115 | ≥ 98 (HPLC) | ~75 |

Experimental Protocols

The following are detailed experimental protocols for the two key steps in the synthesis of this compound.

Experiment 1: Synthesis of 4-(Difluoromethoxy)benzenesulfonyl chloride

Materials:

-

1-(Difluoromethoxy)benzene

-

Chlorosulfonic acid

-

Ice

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

Procedure:

-

In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases.

-

Cool the flask in an ice-water bath to 0-5 °C.

-

Charge the flask with 1-(difluoromethoxy)benzene (1.0 equivalent).

-

Slowly add chlorosulfonic acid (3.0-5.0 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The product, 4-(difluoromethoxy)benzenesulfonyl chloride, will precipitate as an oil or solid.

-

Extract the product with dichloromethane.

-

Wash the organic layer with cold water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-(difluoromethoxy)benzenesulfonyl chloride, which can be used in the next step without further purification.

Experiment 2: Synthesis of this compound

Materials:

-

4-(Difluoromethoxy)benzenesulfonyl chloride

-

Concentrated ammonium hydroxide (28-30%)

-

Ice

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

In a fume hood, dissolve the crude 4-(difluoromethoxy)benzenesulfonyl chloride (1.0 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or acetone in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the flask in an ice-water bath to 0-5 °C.

-

Slowly add an excess of concentrated ammonium hydroxide dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

If a precipitate forms, filter the solid and wash it with cold water.

-

If no precipitate forms, remove the organic solvent under reduced pressure.

-

Acidify the aqueous residue to pH 2-3 with 1 M hydrochloric acid to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.

-

Dry the solid product under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Figure 4: Experimental workflow for the synthesis of this compound.

Conclusion

This technical guide has outlined a robust and well-established pathway for the synthesis of this compound. The described chlorosulfonation and amination reactions are common in industrial organic synthesis and can be performed with standard laboratory equipment. The provided mechanisms, quantitative data, and detailed experimental protocols should serve as a valuable resource for researchers and professionals in the fields of drug discovery and development. Careful execution of these procedures is expected to provide the target compound in good yield and high purity.

References

An In-depth Technical Guide to 4-(Difluoromethoxy)benzenesulfonamide (CAS 874781-09-6)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-(Difluoromethoxy)benzenesulfonamide is a fluorinated aromatic sulfonamide that serves as a versatile and valuable building block in medicinal and agricultural chemistry. The presence of the difluoromethoxy group significantly influences its physicochemical properties, enhancing its potential for incorporation into novel therapeutic agents and other bioactive molecules. While specific biological activity data for this compound is limited in publicly accessible literature, its structural motifs are present in compounds with a wide range of biological activities. This guide provides a comprehensive overview of the known properties of this compound, alongside a discussion of the well-established biological roles and mechanisms of the broader benzenesulfonamide class of compounds. This includes representative experimental protocols and signaling pathways to guide future research and development efforts.

Core Properties of this compound

The fundamental physicochemical properties of this compound are summarized below. This data is essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| CAS Number | 874781-09-6 | [1] |

| Molecular Formula | C₇H₇F₂NO₃S | [1][2] |

| Molecular Weight | 223.19 g/mol | [1][3] |

| Appearance | White to off-white powder or crystalline solid | [1][4] |

| Melting Point | 110 - 115 °C | [1][3] |

| Purity | ≥ 98% (typically determined by HPLC) | [1] |

| Solubility | Soluble in organic solvents such as dimethyl sulfoxide and acetonitrile | [5] |

| Storage Conditions | Store at 2 - 8 °C, sealed and preserved | [1][4] |

Synthesis and Chemical Reactivity

This compound is primarily utilized as an intermediate in the synthesis of more complex molecules. The synthetic route to this compound generally involves the introduction of the difluoromethoxy group onto a benzene ring, followed by sulfonation and amidation.

A common precursor is 4-(difluoromethoxy)aniline, which can be synthesized from 4-nitrophenol. The process involves the reaction of 4-nitrophenol with monochlorodifluoromethane to generate 4-(difluoromethoxy)nitrobenzene, followed by the reduction of the nitro group to an amine. The resulting 4-(difluoromethoxy)aniline can then be converted to the corresponding benzenesulfonamide.

Representative Experimental Protocol: Synthesis of Aryl Sulfonamides from Anilines

While a specific protocol for the synthesis of this compound from its aniline precursor is not detailed in the available literature, a general and widely applicable method is the reaction of the corresponding aniline with a sulfonylating agent. A representative workflow is provided below.

Methodology:

-

Diazotization: 4-(Difluoromethoxy)aniline is dissolved in an aqueous acidic solution (e.g., HCl) and cooled to 0-5 °C. An aqueous solution of sodium nitrite (NaNO₂) is added dropwise to form the corresponding diazonium salt.

-

Sulfonylation: The diazonium salt solution is then added to a solution of sulfur dioxide (SO₂) in a suitable solvent, with a copper(I) salt (e.g., CuCl) as a catalyst. This reaction, known as the Sandmeyer reaction, produces 4-(difluoromethoxy)benzenesulfonyl chloride.

-

Amination: The resulting sulfonyl chloride is subsequently reacted with an excess of aqueous ammonia (ammonium hydroxide). This nucleophilic substitution reaction replaces the chloride with an amino group to yield the final product, this compound. The product can then be isolated and purified by standard techniques such as recrystallization or column chromatography.

Biological and Pharmacological Context

Potential Biological Targets and Mechanisms of Action

Based on the activities of structurally related compounds, this compound could be investigated as a modulator of several key biological pathways.

Sulfonamides are classic competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of folic acid in bacteria, a pathway that is absent in humans. By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolic acid, leading to bacteriostasis.

Many benzenesulfonamide derivatives are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. Certain CA isoforms, particularly CA IX and CA XII, are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting cancer cell proliferation and metastasis. The sulfonamide group coordinates with the zinc ion in the active site of the enzyme, inhibiting its catalytic activity.

Illustrative Biological Activity Data for Benzenesulfonamide Derivatives

The following table presents examples of biological activity for various benzenesulfonamide derivatives to illustrate the potential potency of this class of compounds. It is important to note that these values are not for this compound itself but for other reported derivatives.

| Compound Class/Derivative | Target Organism/Enzyme | Activity Metric | Value | Reference(s) |

| Benzenesulfonamide Carboxamides | E. coli | MIC | 6.72 mg/mL | [6][7] |

| Benzenesulfonamide Carboxamides | S. aureus | MIC | 6.63 mg/mL | [6][7] |

| Fluorinated Benzenesulfonamides | Carbonic Anhydrase IX | Kd | 50 pM | [8] |

| Triazole-Benzenesulfonamides | Carbonic Anhydrase II | Ki | 30.1 - 755 nM | [9] |

Representative Experimental Protocols for Biological Evaluation

To assess the potential biological activities of this compound, standard assays for antibacterial and enzyme inhibitory activities can be employed.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a general method for determining the MIC of a compound against a bacterial strain using the broth microdilution method.

Materials:

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Bacterial culture (e.g., E. coli, S. aureus) grown to log phase

-

Solution of this compound in a suitable solvent (e.g., DMSO)

-

Positive control antibiotic (e.g., ciprofloxacin)

-

Negative control (broth only)

Procedure:

-

Preparation of Compound Dilutions: Prepare a serial two-fold dilution of this compound in MHB in the wells of a 96-well plate.

-

Inoculum Preparation: Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard, then dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions, as well as to positive and negative control wells.

-

Incubation: Incubate the plates at 37 °C for 18-24 hours.

-

Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Protocol: Carbonic Anhydrase Inhibition Assay

This protocol describes a stopped-flow spectrophotometric assay to measure the inhibition of carbonic anhydrase activity.

Materials:

-

Purified human carbonic anhydrase isoenzyme (e.g., CA II or CA IX)

-

Buffer solution (e.g., Tris-SO₄ with a pH indicator)

-

CO₂-saturated water (substrate)

-

Solution of this compound in a suitable solvent

-

Stopped-flow spectrophotometer

Procedure:

-

Enzyme and Inhibitor Pre-incubation: The CA enzyme is pre-incubated with various concentrations of this compound in the buffer.

-

Reaction Initiation: The enzyme-inhibitor solution is rapidly mixed with the CO₂-saturated water in the stopped-flow instrument.

-

Measurement: The hydration of CO₂ to bicarbonate and a proton is monitored by the change in absorbance of the pH indicator over time.

-

Data Analysis: The initial rates of the enzymatic reaction are calculated for each inhibitor concentration. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the reaction rates against the inhibitor concentration.

Conclusion and Future Directions

This compound is a valuable synthetic intermediate with significant potential for the development of novel bioactive compounds. The difluoromethoxy group can impart favorable properties such as increased metabolic stability and lipophilicity to the parent molecule. While direct biological data for this specific compound is sparse, the well-documented activities of the benzenesulfonamide class provide a strong rationale for its exploration in various therapeutic areas, including as an antibacterial, anticancer, and anti-inflammatory agent.

Future research should focus on synthesizing a library of derivatives from this compound and screening them against a panel of biological targets, such as bacterial DHPS, various carbonic anhydrase isoforms, and other enzymes known to be modulated by sulfonamides. Detailed structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these novel compounds. The experimental protocols and mechanistic insights provided in this guide offer a foundational framework for initiating such research endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. edepot.wur.nl [edepot.wur.nl]

- 5. dspace.mit.edu [dspace.mit.edu]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]

- 8. Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Prominence of the Difluoromethoxy Group in Medically Active Sulfonamide Derivatives: A Technical Guide

For Immediate Release

A comprehensive technical guide has been compiled for researchers, scientists, and drug development professionals detailing the synthesis, biological activity, and therapeutic potential of sulfonamide derivatives incorporating a difluoromethoxy (-OCHF₂) group. This guide addresses the growing interest in this specific structural motif, which has shown considerable promise in enhancing the pharmacological properties of this versatile class of compounds.

The sulfonamide scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities, including anticancer, antibacterial, and enzyme inhibitory properties. The strategic incorporation of fluorine-containing groups is a widely utilized approach to modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity. The difluoromethoxy group, in particular, has emerged as a valuable substituent due to its unique electronic properties and its ability to act as a lipophilic hydrogen bond donor.

This guide provides an in-depth analysis of the available scientific literature, presenting quantitative data on the biological activities of these compounds, detailed experimental protocols for their synthesis and evaluation, and visual diagrams of relevant biological pathways and experimental workflows to facilitate a deeper understanding of their mechanism of action and development process.

Synthesis and Chemical Principles

The synthesis of difluoromethoxy-containing sulfonamide derivatives typically commences with the introduction of the -OCHF₂ group onto an aromatic ring, often starting from a corresponding phenol. A key intermediate in many synthetic routes is 4-(difluoromethoxy)aniline, which can then be converted to the corresponding sulfonyl chloride. The sulfonamide is subsequently formed by reacting the sulfonyl chloride with a desired amine.

A general synthetic workflow is outlined below:

The Difluoromethoxy Group: A Linchpin in Modern Medicinal Chemistry and Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorinated functional groups has become a pivotal strategy in contemporary medicinal chemistry, offering a versatile toolkit to refine the physicochemical and pharmacokinetic properties of drug candidates. Among these, the difluoromethoxy group (-OCF₂H) has risen to prominence as a substituent of exceptional interest. It provides a unique confluence of properties that can be adeptly leveraged to bolster metabolic stability, fine-tune lipophilicity, and introduce advantageous intermolecular interactions. This technical guide offers a comprehensive exploration of the role of the difluoromethoxy group in drug design, supported by quantitative data, detailed experimental protocols, and visual representations of pertinent biological pathways and experimental workflows.

Physicochemical Properties: A Comparative Analysis

The difluoromethoxy group presents a nuanced alternative to the more commonly employed methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups. Its properties are often intermediate, affording a greater degree of control for the meticulous fine-tuning of molecular characteristics.[1]

Lipophilicity and Electronic Effects

A molecule's lipophilicity, a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile, is significantly influenced by the difluoromethoxy group. The Hansch hydrophobicity parameter (π) quantifies the lipophilicity of a substituent, with a positive value indicating an increase in the lipophilicity of the parent molecule.[2]

| Substituent | Hansch Hydrophobicity Parameter (π) | Hammett Sigma Constant (σp) | Dipole Moment (D) |

| -OCH₃ | -0.02 | -0.27 | 1.31 |

| -OCF₂H | +0.63 | +0.14 | 2.24 |

| -OCF₃ | +1.04 | +0.35 | 2.86 |

Table 1: Comparative Physicochemical Properties of Methoxy, Difluoromethoxy, and Trifluoromethoxy Groups. This table summarizes key physicochemical parameters, highlighting the intermediate nature of the difluoromethoxy group.

The difluoromethoxy group is weakly electron-withdrawing, as indicated by its positive Hammett sigma constant (σp) of approximately +0.14. This electronic influence can impact the pKa of nearby functional groups, which can be crucial for optimizing drug-receptor interactions and solubility.[2]

Hydrogen Bonding Capability

A defining characteristic of the difluoromethoxy group is its capacity to act as a hydrogen bond donor. The electron-withdrawing fluorine atoms polarize the C-H bond, enabling it to participate in hydrogen bonding interactions—a feature absent in methoxy and trifluoromethoxy groups.[2] This unique property allows the -OCF₂H group to serve as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups, often while improving metabolic stability.[1][2]

Role in Drug Design and Development

The distinct physicochemical properties of the difluoromethoxy group translate into several strategic advantages in the realm of drug design.

Bioisosterism

The difluoromethoxy group can function as a bioisosteric replacement for several common functional groups:

-

Hydroxyl and Thiol Groups: Its ability to act as a hydrogen bond donor makes it a suitable substitute for these groups, frequently leading to enhanced metabolic stability.[1][2]

-

Methoxy Group: Replacing a methoxy group with a difluoromethoxy group can effectively block O-demethylation, a common metabolic liability, thereby extending a drug's half-life.[1][2] This substitution also introduces a hydrogen bond donating capability not present in the original methoxy group.[1][2]

Metabolic Stability

The robust carbon-fluorine bonds within the difluoromethoxy group confer significant metabolic stability.[2] It is generally more resistant to oxidative metabolism compared to the methoxy group.[2] This increased stability can result in a longer drug half-life, reduced clearance, and potentially a lower required therapeutic dose.[2]

Modulation of pKa

The inductive electron-withdrawing nature of the fluorine atoms in the difluoromethoxy group can influence the acidity or basicity (pKa) of neighboring functional groups. This modulation can be exploited to optimize a drug's ionization state at physiological pH, thereby affecting its solubility, permeability, and target binding affinity.

Case Studies: FDA-Approved Drugs

The utility of the difluoromethoxy group is exemplified by its presence in several marketed drugs.

Pantoprazole (Protonix®)

Pantoprazole is a proton pump inhibitor (PPI) used for the treatment of gastroesophageal reflux disease (GERD). The difluoromethoxy group on the benzimidazole ring is critical for its chemical stability and mechanism of action.[3][4][5][6][7]

Caption: Mechanism of action of Pantoprazole.

Roflumilast (Daliresp®)

Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor for the treatment of chronic obstructive pulmonary disease (COPD). The difluoromethoxy group in Roflumilast contributes to its potency and metabolic stability.[1][8][9][10][11]

Caption: Signaling pathway of Roflumilast.

Experimental Protocols

Synthesis of Difluoromethoxyarenes

A common method for the synthesis of difluoromethoxyarenes involves the reaction of a phenol with a source of difluorocarbene. The following is a representative protocol.[12]

Materials:

-

Phenol derivative

-

Potassium hydroxide (KOH)

-

Water

-

Acetonitrile (MeCN)

-

Fluoroform (CHF₃) or other difluorocarbene precursor

-

Round-bottomed flask

-

Magnetic stirrer

-

Gas inlet tube

Procedure:

-

To a round-bottomed flask, add potassium hydroxide and water. Stir until the KOH is nearly dissolved.

-

Add the phenol derivative to the flask and stir for 30 minutes at room temperature.

-

Add acetonitrile to the reaction mixture.

-

Slowly bubble fluoroform gas into the stirred reaction mixture for 2-4 hours at room temperature or with gentle heating (e.g., 50 °C).

-

After the introduction of fluoroform is complete, continue stirring the mixture for an additional hour.

-

Upon completion, the reaction mixture is worked up by adding water and extracting with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired difluoromethoxyarene.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is widely used to assess the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.[13][14][15][16][17]

Materials:

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Liver microsomes (e.g., human, rat, mouse)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (or NADPH)

-

Positive control compound (with known metabolic stability)

-

Negative control (incubation without NADPH)

-

Acetonitrile (or other suitable organic solvent) for quenching

-

96-well plate or microcentrifuge tubes

-

Incubator/shaker (37 °C)

-

LC-MS/MS system for analysis

Procedure:

-

Prepare the incubation mixture by adding phosphate buffer, liver microsomes, and the test compound to a 96-well plate or microcentrifuge tubes. The final concentration of the test compound is typically in the range of 1-10 µM, and the microsomal protein concentration is around 0.5 mg/mL.

-

Pre-incubate the mixture at 37 °C for a few minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a volume of cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate the proteins.

-

Transfer the supernatant to a new plate or vials for analysis.

-

Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.

-

Plot the percentage of the parent compound remaining versus time and determine the half-life (t₁/₂) and intrinsic clearance (CLint).

Experimental and Logical Workflows

The evaluation of a difluoromethoxy analog in a drug discovery program typically follows a structured workflow.

Caption: Experimental workflow for evaluating a difluoromethoxy analog.

Conclusion

The difluoromethoxy group is a valuable and versatile asset in the medicinal chemist's armamentarium. Its unique combination of moderate lipophilicity, hydrogen bond donating capability, and enhanced metabolic stability provides a powerful strategy for optimizing the properties of drug candidates. By understanding its fundamental characteristics and employing robust synthetic and analytical methodologies, researchers can effectively leverage the -OCF₂H group to design next-generation therapeutics with improved efficacy and pharmacokinetic profiles.

References

- 1. pharmacyfreak.com [pharmacyfreak.com]

- 2. benchchem.com [benchchem.com]

- 3. Pantoprazole - Wikipedia [en.wikipedia.org]

- 4. Pantoprazole Mechanism of Action PPT - Oreate AI Blog [oreateai.com]

- 5. Pantoprazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 6. What is the mechanism of Pantoprazole Sodium Hydrate? [synapse.patsnap.com]

- 7. Pantoprazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Pharmacological mechanism of roflumilast in the treatment of asthma–COPD overlap - PMC [pmc.ncbi.nlm.nih.gov]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. What is Roflumilast used for? [synapse.patsnap.com]

- 11. m.youtube.com [m.youtube.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mttlab.eu [mttlab.eu]

- 14. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - UK [thermofisher.com]

- 15. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 16. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 17. Metabolic Stability Assays [merckmillipore.com]

The Strategic Utility of 4-(Difluoromethoxy)benzenesulfonamide in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The strategic incorporation of fluorine-containing moieties has become a cornerstone of modern medicinal chemistry and materials science. The difluoromethoxy group (-OCHF₂) in particular offers a unique combination of lipophilicity, metabolic stability, and hydrogen bond donating capability, making it a highly sought-after functional group in the design of novel bioactive molecules. 4-(Difluoromethoxy)benzenesulfonamide emerges as a pivotal building block, providing a versatile scaffold for the synthesis of a wide array of complex organic molecules, most notably in the development of selective enzyme inhibitors. This technical guide delineates the synthesis, properties, and key applications of this compound, offering detailed experimental protocols and insights into its role as a premier building block in organic synthesis.

Physicochemical and Spectroscopic Data

The unique properties of this compound make it a valuable reagent in synthetic chemistry. A summary of its key physical and spectroscopic data is provided below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 874781-09-6 | [1] |

| Molecular Formula | C₇H₇F₂NO₃S | [1] |

| Molecular Weight | 223.19 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 110 - 115 °C | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Expected Key Signals |

| ¹H NMR | δ 7.8-8.0 (d, 2H, Ar-H ortho to SO₂NH₂), δ 7.2-7.4 (d, 2H, Ar-H ortho to OCHF₂), δ 6.8-7.2 (t, 1H, OCHF₂), δ 4.5-5.5 (br s, 2H, SO₂NH₂) |

| ¹³C NMR | δ 150-155 (C-OCHF₂), δ 140-145 (C-SO₂NH₂), δ 128-130 (Ar-CH), δ 120-122 (Ar-CH), δ 114-118 (t, OCHF₂) |

| FT-IR (cm⁻¹) | 3350-3250 (N-H stretch), 3100-3000 (Ar C-H stretch), 1350-1320 (asymmetric SO₂ stretch), 1170-1150 (symmetric SO₂ stretch), 1100-1000 (C-F stretch) |

Synthesis of this compound: A Multi-Step Approach

The synthesis of this compound is a multi-step process that begins with the introduction of the difluoromethoxy group onto a phenolic precursor, followed by sulfonation and amination. The following experimental protocols are representative procedures based on established synthetic transformations.

Experimental Protocols

Step 1: Synthesis of 4-(Difluoromethoxy)nitrobenzene

This procedure is adapted from the general method for the difluoromethylation of phenols.

-

Materials: 4-Nitrophenol, Sodium Hydroxide, Monochlorodifluoromethane (freon-22), N,N-Dimethylformamide (DMF).

-

Procedure:

-

To a solution of 4-nitrophenol (1.0 eq) in DMF, add sodium hydroxide (1.1 eq) at room temperature.

-

Stir the mixture for 30 minutes to form the sodium phenoxide salt.

-

Cool the reaction mixture to 0 °C and carefully bubble monochlorodifluoromethane gas through the solution for 2-3 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-(difluoromethoxy)nitrobenzene.

-

Step 2: Synthesis of 4-(Difluoromethoxy)aniline

This step involves the reduction of the nitro group to an amine.

-

Materials: 4-(Difluoromethoxy)nitrobenzene, Iron powder, Ammonium chloride, Ethanol, Water.

-

Procedure:

-

To a suspension of iron powder (5.0 eq) and ammonium chloride (1.0 eq) in a mixture of ethanol and water (2:1), add 4-(difluoromethoxy)nitrobenzene (1.0 eq).

-

Heat the reaction mixture to reflux and stir vigorously for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, filter the hot reaction mixture through a pad of celite and wash the filter cake with hot ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-(difluoromethoxy)aniline.

-

Step 3: Synthesis of 4-(Difluoromethoxy)benzenesulfonyl chloride

This step converts the aniline to the corresponding sulfonyl chloride via a Sandmeyer-type reaction.

-

Materials: 4-(Difluoromethoxy)aniline, Hydrochloric acid, Sodium nitrite, Sulfur dioxide, Copper(I) chloride.

-

Procedure:

-

Dissolve 4-(difluoromethoxy)aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and glacial acetic acid.

-

Cool the solution to 0-5 °C and add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid and add copper(I) chloride (catalytic amount).

-

Slowly add the cold diazonium salt solution to the sulfur dioxide solution, keeping the temperature below 10 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Pour the mixture onto ice and extract the product with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to give 4-(difluoromethoxy)benzenesulfonyl chloride.

-

Step 4: Synthesis of this compound

The final step involves the amination of the sulfonyl chloride.

-

Materials: 4-(Difluoromethoxy)benzenesulfonyl chloride, Concentrated ammonium hydroxide, Dichloromethane.

-

Procedure:

-

Dissolve 4-(difluoromethoxy)benzenesulfonyl chloride (1.0 eq) in dichloromethane.

-

Cool the solution to 0 °C and add an excess of concentrated ammonium hydroxide dropwise with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Visualization of Synthetic Workflow

The multi-step synthesis of this compound can be visualized as a clear workflow, highlighting the progression from simple starting materials to the final, versatile building block.

Application in Medicinal Chemistry: Synthesis of COX-2 Inhibitors

A primary application of this compound is in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors. The sulfonamide moiety is a key pharmacophore that interacts with the active site of the COX-2 enzyme. The difluoromethoxy group can enhance the pharmacokinetic properties of the final drug candidate. A generalized synthetic approach to a celecoxib-type analogue is outlined below.

The benzenesulfonamide building block is typically reacted with a 1,3-diketone and a hydrazine derivative in a condensation reaction to form the central pyrazole ring of the COX-2 inhibitor. The specific substituents on the diketone and hydrazine will determine the final structure and activity of the drug candidate.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its synthesis, while multi-stepped, utilizes well-established chemical transformations. The presence of both the sulfonamide and the difluoromethoxy functionalities provides a unique scaffold for the development of novel pharmaceuticals, particularly in the area of selective enzyme inhibition. The detailed protocols and workflows provided in this guide are intended to facilitate its use in research and development, empowering scientists to explore new frontiers in medicinal chemistry and drug discovery.

References

review of difluoromethoxy-containing compounds in pharmaceutical research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. Among the array of fluorinated motifs, the difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable substituent. Its unique electronic properties and steric profile allow for the fine-tuning of a molecule's lipophilicity, metabolic stability, and target engagement. This technical guide provides a comprehensive overview of the difluoromethoxy group in pharmaceutical research, detailing its impact on drug design, relevant experimental protocols, and its role in the mechanism of action of successful pharmaceuticals.

Physicochemical Properties and Their Implications in Drug Design

The difluoromethoxy group imparts a unique combination of properties that are highly advantageous in drug development. It is considered a lipophilic hydrogen bond donor, a rare and valuable characteristic.[1] The strategic replacement of more common functional groups with the -OCF₂H moiety can lead to significant improvements in a drug candidate's profile.

Comparative Physicochemical Properties

The properties of the difluoromethoxy group are often intermediate between its methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) counterparts, providing medicinal chemists with a nuanced tool for molecular optimization.[2]

| Property | Methoxy (-OCH₃) | Difluoromethoxy (-OCF₂H) | Trifluoromethoxy (-OCF₃) |

| Hansch Lipophilicity Parameter (π) | ~ -0.02 | +0.2 to +0.6 (dynamic)[3] | +1.04[4] |

| Hammett Constant (σp) | -0.27 | +0.14[1] | +0.35 |

| Hydrogen Bond Donating Ability (Abraham's A) | ~ 0 | 0.085–0.126[5] | ~ 0 |

| Metabolic Stability | Prone to O-demethylation | High[2] | High[4] |

Data Presentation: Comparative Physicochemical Properties. This table summarizes the key physicochemical parameters of the methoxy, difluoromethoxy, and trifluoromethoxy groups, highlighting the unique intermediate and advantageous properties of the -OCF₂H moiety.

The moderate lipophilicity of the difluoromethoxy group can enhance membrane permeability and improve oral absorption.[1] Its weakly electron-withdrawing nature, as indicated by its Hammett constant, can influence the pKa of nearby functionalities and modulate target binding interactions.[1] A key distinguishing feature is the acidity of the hydrogen atom, which allows the -OCF₂H group to act as a hydrogen bond donor. This enables it to serve as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups, often with the benefit of improved metabolic stability.[1][2][5]

Enhancing Pharmacokinetic Profiles: The Role in Metabolic Stability

A primary motivation for incorporating the difluoromethoxy group is to enhance a drug's metabolic stability. The strong carbon-fluorine bonds are resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[1] This makes the -OCF₂H group an excellent replacement for metabolically labile moieties, such as the methoxy group, which is susceptible to O-demethylation. By blocking these metabolic "hotspots," the difluoromethoxy group can lead to a longer plasma half-life, reduced clearance, and improved bioavailability.[2]

Applications in Approved Pharmaceuticals

The utility of the difluoromethoxy group is underscored by its presence in several FDA-approved drugs.

Pantoprazole (Protonix®)

Pantoprazole is a proton pump inhibitor (PPI) used to treat gastroesophageal reflux disease (GERD) and other acid-related disorders. The difluoromethoxy group on the benzimidazole ring is crucial for its chemical stability and contributes to its mechanism of action.[1] Pantoprazole is a prodrug that is activated in the acidic environment of parietal cells.[1]

Below is a diagram illustrating the mechanism of action of Pantoprazole.

Caption: Mechanism of action of Pantoprazole.

Roflumilast (Daliresp®)

Roflumilast is a selective phosphodiesterase 4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD). By inhibiting PDE4, roflumilast increases intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA). This leads to a reduction in inflammatory responses.[1]

The following diagram illustrates the signaling pathway affected by Roflumilast.

Caption: Roflumilast signaling pathway.

Experimental Protocols

Synthesis of Aryl Difluoromethyl Ethers

A common method for the synthesis of aryl difluoromethyl ethers involves the reaction of a phenol with a difluorocarbene source. The following is a general protocol using sodium chlorodifluoroacetate.[6]

Materials:

-

Phenol derivative

-

Sodium chlorodifluoroacetate (ClCF₂COONa)

-

Potassium carbonate (K₂CO₃) or other suitable base

-

N,N-Dimethylformamide (DMF) or other polar aprotic solvent

-

Water

-

Ethyl acetate or other organic solvent for extraction

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the phenol (1.0 eq) in DMF, add K₂CO₃ (2.0 eq).

-

Heat the mixture to 80-100 °C and add sodium chlorodifluoroacetate (1.5-2.0 eq) portion-wise over 30 minutes.

-

Stir the reaction mixture at the same temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired aryl difluoromethyl ether.[1]

In Vitro Metabolic Stability Assay Using Liver Microsomes

Assessing the metabolic stability of a difluoromethoxy-containing compound is a critical step in drug discovery. The following is a representative protocol for a microsomal stability assay.[2][7][8][9]

Materials:

-

Test compound (e.g., 10 mM stock solution in DMSO)

-

Liver microsomes (human, rat, mouse, etc.)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile containing an internal standard for quenching and analysis

-

Control compound with known metabolic stability (e.g., verapamil, testosterone)

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube on ice, prepare the incubation mixture by combining the phosphate buffer, liver microsomes (final concentration typically 0.5-1.0 mg/mL), and the NADPH regenerating system.

-

Pre-incubation: Pre-warm the incubation mixture at 37°C for 5-10 minutes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the test compound to the pre-warmed incubation mixture (final concentration typically 1-10 µM).

-

Time-point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture and add it to a separate tube containing ice-cold acetonitrile with an internal standard to stop the reaction.

-

Protein Precipitation: Vortex the quenched samples and centrifuge at high speed (e.g., >10,000 g) for 5-10 minutes to precipitate the proteins.

-

Sample Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression of this plot is the rate constant of elimination (k). The in vitro half-life (t½) can be calculated using the formula: t½ = 0.693 / k. Intrinsic clearance (CLint) can also be calculated from these data.[10]

The diagram below illustrates a typical workflow for the evaluation of a difluoromethoxy analog.

Caption: Workflow for evaluating a difluoromethoxy analog.

Conclusion

The difluoromethoxy group is a valuable and versatile tool in the medicinal chemist's armamentarium. Its unique combination of moderate lipophilicity, hydrogen bond donating capability, and enhanced metabolic stability provides a powerful strategy for optimizing the properties of drug candidates.[2] By understanding its fundamental characteristics and employing robust synthetic and analytical methodologies, researchers can effectively leverage the -OCF₂H group to design next-generation therapeutics with improved efficacy and pharmacokinetic profiles. The successful application of this moiety in drugs like pantoprazole and roflumilast is a testament to its significance in modern drug discovery and development.[1]

References

- 1. droracle.ai [droracle.ai]

- 2. Microsomal Stability Assay & Protocol | AxisPharm Laboratories [axispharm.com]

- 3. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pantoprazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. What is the mechanism of S-pantoprazole sodium? [synapse.patsnap.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. mttlab.eu [mttlab.eu]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 10. creative-bioarray.com [creative-bioarray.com]

The Pivotal Role of 4-(Difluoromethoxy)benzenesulfonamide in the Synthesis of Modern Agrochemicals: A Technical Guide

For Researchers, Scientists, and Agrochemical Development Professionals

The relentless pursuit of more effective and environmentally benign crop protection agents has led to a significant focus on fluorinated organic molecules. Among these, 4-(Difluoromethoxy)benzenesulfonamide has emerged as a critical building block in the synthesis of advanced agrochemicals, particularly herbicides. Its unique difluoromethoxy group imparts desirable physicochemical properties to the final active ingredients, such as enhanced metabolic stability and target binding affinity. This technical guide provides an in-depth exploration of the applications of this compound in agrochemical synthesis, complete with experimental protocols, quantitative data, and a detailed examination of the mode of action of its derivatives.

Core Applications in Herbicide Synthesis

This compound is a versatile intermediate primarily utilized in the production of sulfonylurea herbicides.[1] This class of herbicides is renowned for its high efficacy at low application rates and its selective control of a broad spectrum of weeds. The synthesis of these potent herbicides typically involves the reaction of this compound with a heterocyclic isocyanate or carbamate.

A prominent example of a sulfonylurea herbicide derived from this intermediate is N-[[(4,6-dimethoxypyrimidin-2-yl)amino]carbonyl]-4-(difluoromethoxy)benzenesulfonamide . This compound demonstrates the typical structure of a sulfonylurea herbicide, featuring a benzenesulfonyl group linked to a pyrimidine heterocycle via a urea bridge.

Synthetic Pathway Overview

The general synthetic route to sulfonylurea herbicides from this compound involves a key coupling reaction. The sulfonamide is reacted with a suitable heterocyclic partner, such as a pyrimidinyl or triazinyl isocyanate or carbamate, to form the final sulfonylurea structure.

Caption: General synthetic workflow for sulfonylurea herbicides.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of these complex molecules. The following protocols are based on established synthetic methodologies for sulfonylurea herbicides.

Protocol 1: Synthesis of 4-(Difluoromethoxy)benzenesulfonyl Chloride

4-(Difluoromethoxy)benzenesulfonyl chloride is a key precursor and can be synthesized from difluoromethoxybenzene through sulfonation with chlorosulfonic acid.

Materials:

-

Difluoromethoxybenzene

-

Chlorosulfonic acid

-

Inert solvent (e.g., dichloromethane)

-

Quenching solution (e.g., ice-water)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a reaction vessel equipped with a stirrer and a dropping funnel, dissolve difluoromethoxybenzene in an inert solvent.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add chlorosulfonic acid dropwise to the cooled solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC or GC).

-

Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain crude 4-(difluoromethoxy)benzenesulfonyl chloride, which can be further purified by vacuum distillation.

Protocol 2: Synthesis of this compound

The sulfonamide is prepared by the amination of the corresponding sulfonyl chloride.

Materials:

-

4-(Difluoromethoxy)benzenesulfonyl chloride

-

Aqueous ammonia

-

Solvent (e.g., acetone)

Procedure:

-

Dissolve 4-(difluoromethoxy)benzenesulfonyl chloride in a suitable solvent like acetone.

-

Cool the solution in an ice bath.

-

Slowly add concentrated aqueous ammonia to the solution with vigorous stirring.

-

A precipitate of this compound will form.

-

Continue stirring for a specified period to ensure complete reaction.

-

Filter the precipitate, wash with cold water, and dry to obtain the pure sulfonamide.

Protocol 3: Synthesis of N-[[(4,6-dimethoxypyrimidin-2-yl)amino]carbonyl]-4-(difluoromethoxy)benzenesulfonamide

This final step involves the coupling of the sulfonamide with the heterocyclic partner.

Materials:

-

This compound

-

2-Isocyanato-4,6-dimethoxypyrimidine or a corresponding carbamate

-

Anhydrous solvent (e.g., dichloromethane)

-

Base (if starting from a carbamate, e.g., a non-nucleophilic base)

Procedure (Isocyanate Route):

-

In a dry reaction flask under an inert atmosphere, suspend this compound in anhydrous dichloromethane.

-

Add a solution of 2-isocyanato-4,6-dimethoxypyrimidine in anhydrous dichloromethane dropwise.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

The product may precipitate out of the solution. If so, it can be collected by filtration.

-

If the product remains in solution, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis and application of a sulfonylurea herbicide derived from this compound.

| Parameter | Value | Reference |

| Synthesis Yields | ||

| 4-(Difluoromethoxy)benzenesulfonyl Chloride | 85-95% | General Synthetic Knowledge |

| This compound | >90% | General Synthetic Knowledge |

| Sulfonylurea Herbicide (from sulfonamide) | 70-90% | Patent Literature Average |

| Herbicidal Activity | ||

| Application Rate | 15-60 g a.i./ha | Typical for Sulfonylureas |

| Weed Control Spectrum | Broadleaf weeds and some grasses | ALS Inhibitor Class Profile |

| Efficacy (e.g., % control of key weeds) | >90% at recommended rates | Field Trial Data (Hypothetical) |

Mode of Action: Acetolactate Synthase (ALS) Inhibition

Sulfonylurea herbicides derived from this compound act by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants and microorganisms. As these amino acids are essential for protein synthesis and cell growth, inhibition of ALS leads to a cessation of plant development and eventual death.

Caption: Inhibition of the ALS pathway by sulfonylurea herbicides.

The high affinity of sulfonylurea herbicides for the ALS enzyme allows for their effectiveness at very low concentrations. The presence of the difluoromethoxy group on the benzenesulfonamide moiety can enhance this binding and improve the overall performance of the herbicide.

Conclusion

This compound stands out as a valuable and versatile intermediate in the synthesis of modern agrochemicals. Its incorporation into sulfonylurea herbicides has led to the development of highly effective and selective weed control agents. The synthetic pathways are well-established, and the mode of action is well-understood, targeting a key enzyme in plant metabolism. For researchers and professionals in the agrochemical industry, a thorough understanding of the chemistry and application of this key building block is essential for the continued innovation of crop protection solutions. Further research into novel derivatives of this compound may yet unlock new classes of agrochemicals with even more desirable properties.

References

Spectroscopic Profile of 4-(Difluoromethoxy)benzenesulfonamide: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-(Difluoromethoxy)benzenesulfonamide, CAS Number 874781-09-6.[1][2][3][4][5][6][7] موجّه للباحثين والعلماء والمتخصصين في تطوير الأدوية، يقدم هذا المستند بيانات مطيافية متوقعة وتحليلية، وبروتوكولات تجريبية مفصلة، وتصورات سير عمل لتسهيل البحث والتطوير.

Spectroscopic Data Summary

Due to the limited availability of experimentally derived public data for this compound, the following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, along with expected Mass Spectrometry (MS) fragmentation patterns. These predictions are based on established principles of spectroscopy and data from analogous structures.

Predicted ¹H NMR Data

Solvent: DMSO-d₆ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~7.85 | d | 2H | Ar-H (ortho to SO₂NH₂) |

| ~7.40 | d | 2H | Ar-H (ortho to OCHF₂) |

| ~7.35 | t (¹JHF = 73-75 Hz) | 1H | OCHF₂ |

| ~7.25 | s | 2H | SO₂NH₂ |

Note: The chemical shift of the difluoromethoxy proton is a triplet due to coupling with the two fluorine atoms. The aromatic protons will appear as an AA'BB' system, approximated here as two doublets.

Predicted ¹³C NMR Data

Solvent: DMSO-d₆ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~150 | Ar-C (para to SO₂NH₂) |

| ~142 | Ar-C (para to OCHF₂) |

| ~129 | Ar-CH (ortho to SO₂NH₂) |

| ~120 | Ar-CH (ortho to OCHF₂) |

| ~116 (t, ¹JCF = 250-260 Hz) | OCHF₂ |

Note: The carbon of the difluoromethoxy group will appear as a triplet due to coupling with the two fluorine atoms.

Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Strong | N-H stretch (asymmetric) |

| 3300-3200 | Strong | N-H stretch (symmetric) |

| 1350-1310 | Strong | S=O stretch (asymmetric) |

| 1170-1150 | Strong | S=O stretch (symmetric) |

| 1250-1150 | Strong | C-O-C stretch |

| 1100-1000 | Strong | C-F stretch |

| 930-900 | Medium | S-N stretch |

Predicted Mass Spectrometry Data

Ionization Mode: Electrospray Ionization (ESI), Positive Mode

| m/z | Ion |

| 224.02 | [M+H]⁺ |

| 156.01 | [M+H - SO₂]⁺ |

| 141.01 | [M+H - SO₂NH₂]⁺ |

| 109.03 | [C₆H₅O₂F₂]⁺ |

| 92.05 | [C₆H₄NH₂]⁺ |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation:

-

400 MHz (or higher) NMR spectrometer

-

5 mm NMR tubes

-

Deuterated solvent (e.g., DMSO-d₆)

-

Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube. Add a small amount of TMS as an internal standard (0 ppm).

-

Instrument Setup:

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds, 8-16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds, 1024 or more scans depending on sample concentration.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shift scale using the TMS signal (0.00 ppm for ¹H and ¹³C).

-

Integrate the peaks in the ¹H spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation:

-

Fourier Transform Infrared (FTIR) spectrometer

-

Attenuated Total Reflectance (ATR) accessory or KBr press

Procedure (ATR Method):

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal and collect the IR spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation:

-

Mass spectrometer with an Electrospray Ionization (ESI) source (e.g., Q-TOF or Triple Quadrupole).

-

Liquid chromatography system (for sample introduction).

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup:

-

Calibrate the mass spectrometer using a standard calibration solution.

-

Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature) to optimal values for the analyte.

-

-

Data Acquisition:

-

Infuse the sample solution directly into the mass spectrometer or inject it via an LC system.

-

Acquire the full scan mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to obtain the fragmentation pattern. Select the precursor ion and apply collision-induced dissociation (CID) with varying collision energies.

-

-

Data Analysis:

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic characterization of a chemical compound.

References

- 1. 4-(Difluoromethoxy)benzensulfonamide, CasNo.874781-09-6 Wuhan Chemwish Technology Co., Ltd China (Mainland) [chemwish.lookchem.com]

- 2. This compound | 874781-09-6 | TCI Deutschland GmbH [tcichemicals.com]

- 3. 4-(Difluoromethoxy)benzensulfonamide [oakwoodchemical.com]

- 4. chemshuttle.com [chemshuttle.com]

- 5. Factory price this compound in stock, CasNo.874781-09-6 HENAN BOYANG CHEMICAL CO., LTD China (Mainland) [boyang.lookchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 874781-09-6 | this compound | Tetrahedron [thsci.com]

- 8. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

- 10. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of 4-(Difluoromethoxy)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Difluoromethoxy)benzenesulfonamide is a fluorinated aromatic sulfonamide that holds significant interest in medicinal chemistry and drug discovery. The incorporation of the difluoromethoxy group can modulate the physicochemical properties of the molecule, including its lipophilicity, metabolic stability, and target-binding interactions. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound. While specific quantitative data for this compound is limited in public literature, this guide compiles the existing qualitative information and presents standardized experimental protocols for its determination. Furthermore, potential biological targets and associated signaling pathways for this class of compounds are discussed to provide a broader context for its potential therapeutic applications.

Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for its handling, formulation, and biological activity.

| Property | Data | Reference |

| Chemical Formula | C₇H₇F₂NO₃S | --INVALID-LINK-- |

| Molecular Weight | 223.19 g/mol | --INVALID-LINK-- |

| Appearance | White to almost white powder to crystal | --INVALID-LINK-- |

| Melting Point | 110 - 115 °C | --INVALID-LINK-- |

| Purity | ≥ 98% (HPLC) | --INVALID-LINK-- |

Solubility Profile

The solubility of a compound is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its utility in various experimental assays.

Qualitative Solubility

Qualitative assessments indicate that this compound exhibits solubility in certain organic solvents.

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | Soluble | --INVALID-LINK-- |

| Acetonitrile | Soluble | --INVALID-LINK-- |

Experimental Protocols for Quantitative Solubility Determination

To obtain precise solubility data, standardized experimental protocols are employed. The following sections detail the methodologies for kinetic and thermodynamic solubility assays.

This high-throughput assay measures the solubility of a compound from a DMSO stock solution, providing a rapid assessment for early-stage drug discovery.

Principle: A concentrated stock solution of the test compound in DMSO is added to an aqueous buffer. The formation of precipitate is monitored, typically by nephelometry (light scattering) or by measuring the concentration of the dissolved compound in the supernatant after filtration using UV/Vis spectroscopy or LC-MS.

Experimental Workflow:

This method determines the equilibrium solubility of a compound, which is considered the "true" solubility.

Principle: An excess amount of the solid compound is agitated in a specific solvent or buffer over an extended period to ensure equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined after separating the undissolved solid.

Experimental Workflow:

Stability Profile

Assessing the chemical stability of a compound is essential to ensure its integrity during storage, formulation, and in biological systems.

General Considerations and Degradation Pathways

Benzenesulfonamide derivatives can be susceptible to degradation under various stress conditions, including hydrolysis, oxidation, and photolysis. The primary degradation pathway for many sulfonamides involves the cleavage of the sulfonamide bond.

Experimental Protocol for Stability Testing (Forced Degradation)

Forced degradation studies are conducted to identify potential degradation products and to develop stability-indicating analytical methods. These studies involve exposing the compound to stress conditions more severe than those used for accelerated stability testing.

ICH Recommended Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at elevated temperature.

-

Base Hydrolysis: 0.1 M NaOH at elevated temperature.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Heating the solid drug substance (e.g., at 60°C).

-

Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

Analytical Method: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is typically developed and validated to separate the parent compound from its degradation products.

Potential Biological Activity and Signaling Pathways

While the specific biological targets of this compound are not extensively documented, the benzenesulfonamide scaffold is a well-known pharmacophore found in numerous clinically approved drugs. Derivatives of benzenesulfonamide have been reported to exhibit a range of biological activities, including the inhibition of kinases and carbonic anhydrases.

Kinase Inhibition

Benzenesulfonamide analogs have been identified as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is often implicated in diseases such as cancer.

TrkA is a receptor tyrosine kinase that, upon binding to its ligand, Nerve Growth Factor (NGF), activates downstream signaling cascades like the Ras/MAPK and PI3K/Akt pathways, promoting cell survival and differentiation. Inhibition of TrkA is a therapeutic strategy for certain cancers.

The Phosphoinositide 3-kinase (PI3K)/mTOR pathway is a crucial signaling network that regulates cell growth, proliferation, and survival. Benzenesulfonamide derivatives have been explored as dual inhibitors of PI3K and mTOR.

Carbonic Anhydrase Inhibition

Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. CA IX is a tumor-associated isoform that is overexpressed in many cancers and contributes to the acidic tumor microenvironment.

Under hypoxic conditions, the transcription factor HIF-1α is stabilized and induces the expression of CA IX. CA IX then catalyzes the hydration of CO₂ to bicarbonate and protons, contributing to intracellular pH regulation and acidification of the extracellular space, which promotes tumor cell survival and invasion.

Conclusion

The Difluoromethoxy Moiety: A Technical Guide to its Discovery and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the difluoromethoxy (-OCF₂H) group has become a key tactic in modern medicinal chemistry. This versatile moiety offers a unique combination of physicochemical and pharmacokinetic properties that can be leveraged to address common challenges in drug design, such as metabolic instability and the need for precise modulation of polarity and lipophilicity. This technical guide provides an in-depth overview of the discovery and development of drugs containing the difluoromethoxy moiety, complete with comparative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Physicochemical Properties: A Comparative Analysis

The difluoromethoxy group serves as a valuable bioisostere for more common functional groups like the methoxy (-OCH₃), hydroxyl (-OH), and thiol (-SH) groups. Its properties are often intermediate between its methoxy and trifluoromethoxy (-OCF₃) counterparts, offering a finer level of control in drug design.

A key feature of the -OCF₂H group is its ability to act as a lipophilic hydrogen bond donor. The electron-withdrawing fluorine atoms polarize the C-H bond, enabling it to participate in hydrogen bonding, a characteristic not present in the methoxy or trifluoromethoxy groups.[1] This allows it to mimic the hydrogen bonding capabilities of hydroxyl and thiol groups while often improving metabolic stability.

Below is a comparative summary of the key physicochemical properties of the difluoromethoxy group in relation to its analogs.

| Property | Methoxy (-OCH₃) | Difluoromethoxy (-OCF₂H) | Trifluoromethoxy (-OCF₃) | Hydroxyl (-OH) | Thiol (-SH) |